

An In-depth Technical Guide on the Pharmacological Profile of Sibiricine

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Compound of Interest				
Compound Name:	Sibiricine			
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Disclaimer: This document provides a summary of the currently available scientific information on **Sibiricine**. It is intended for researchers, scientists, and drug development professionals. A notable scarcity of specific pharmacological data for **Sibiricine** in publicly accessible literature necessitates that this guide also draws upon the pharmacological context of related isoquinoline alkaloids isolated from its source, Corydalis crispa.

Introduction to Sibiricine

Sibiricine is a bioactive isoquinoline alkaloid that has been isolated from Corydalis crispa (Fumariaceae), a medicinal plant found in the Himalayas.[1][2][3] Structurally, it is related to other alkaloids such as ochrobirine and ochotensine.[4] The molecular formula of **Sibiricine** is C₂₀H₁₇NO₆.[4] Its IUPAC name is 8'-hydroxy-6-methylspiro[7,8-dihydro-[4][5]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][4][5]benzodioxole]-6'-one.[4]

Due to the limited specific research on **Sibiricine**'s pharmacological profile, this guide will first present its known chemical and physical properties. Subsequently, it will delve into the pharmacological activities of other prominent isoquinoline alkaloids co-isolated from Corydalis crispa, namely Protopine, Stylopine, and Bicuculline, to provide a relevant pharmacological context for researchers.

Physicochemical Properties of Sibiricine

Quantitative data for **Sibiricine** is sparse. The following table summarizes its basic chemical and physical properties based on available information.



Property	Value	Source
Molecular Formula	C20H17NO6	[4]
Molecular Weight	367.4 g/mol	PubChem
IUPAC Name	8'-hydroxy-6-methylspiro[7,8-dihydro-[4][5]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][4] [5]benzodioxole]-6'-one	[4]
CAS Number	24181-66-6 (natural)	PubChem
Appearance	Not specified in available literature.	

Pharmacological Context: Bioactive Alkaloids from Corydalis crispa

Corydalis crispa is a source of numerous isoquinoline alkaloids, a class of compounds known for a wide range of biological activities.[6][7] Crude extracts of the plant have demonstrated significant anti-inflammatory activity.[1][2][3] Alongside **Sibiricine**, several other alkaloids have been isolated and studied, providing insight into the potential therapeutic applications of compounds from this plant. The following sections detail the pharmacological profiles of key coisolated alkaloids.

Protopine

Protopine is a widely studied alkaloid found in Corydalis species.[8] It exhibits a range of pharmacological effects, including anti-inflammatory, anti-cancer, analgesic, and neuroprotective activities.[9][10]

Mechanism of Action:

 Anti-inflammatory: Protopine has been shown to decrease the production of nitric oxide (NO), COX-2, and prostaglandin E2 (PGE2) induced by lipopolysaccharides (LPS).[9] This is achieved by inhibiting the phosphorylation of MAPKs and the activation of NF-κB.[9]



- Anti-cancer: It can induce apoptosis in cancer cells through the intrinsic pathway, involving
 the cleavage of caspase-3 and caspase-9, and by regulating the ROS/PI3K/Akt signaling
 pathway.[11] Protopine may also act as a microtubule stabilizer.[9]
- Analgesic: The analgesic effects of protopine may be mediated through opioid, α-adrenergic, and Ca²⁺ signaling pathways.[9]
- Neuropharmacological: Protopine inhibits the serotonin transporter (SERT) and noradrenaline transporter (NET), suggesting potential antidepressant-like effects.[11][12] It has also been shown to have anticholinesterase activity.[11][13]

Quantitative Data for Protopine's Bioactivity:

Activity	Model	Key Findings	Reference
Anticholinesterase	In vitro	Reversible and competitive inhibitor of acetylcholinesterase.	[11]
Serotonin & Noradrenaline Transporter Inhibition	In vitro	IC50 values of 0.94 μM (SERT) and 19.5 μM (NET).	[12]
Anti-cancer (Hepatocellular Carcinoma)	In vitro (HepG2, Huh7 cells)	Induces apoptosis at concentrations of 10-40 µM.	[11]
Anti-cancer (Various cell lines)	In vitro (HL-60, A-549, MCF-7)	IC ₅₀ values of 6.68, 20.47, and 22.59 μM, respectively.	[10]
Anti-inflammatory	In vivo (mouse model)	Oral administration of 50 mg/kg inhibited iNOS and COX-2 expression.	[10]

Stylopine



Stylopine is another protoberberine alkaloid isolated from Corydalis crispa. It is recognized for its anti-inflammatory and anti-cancer properties.[14][15]

Mechanism of Action:

- Anti-inflammatory: Stylopine inhibits the production of TNF-α, IL-6, and NO.[14] Its
 mechanism involves the attenuation of p38 MAPK and ERK1/2 phosphorylation and the
 inhibition of NF-κB expression.[14]
- Anti-cancer: It has been shown to inhibit the proliferation of osteosarcoma cells by targeting
 the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[16][17]
 Treatment with stylopine leads to the inhibition of VEGFR2 phosphorylation and a reduction
 in total VEGFR2 expression, ultimately inducing apoptosis.[16][17]

Quantitative Data for Stylopine's Bioactivity:

Activity	Model	Key Findings	Reference
Anti-inflammatory (TNF-α & IL-6 production)	In vitro (LPS- stimulated cells)	Significant inhibition at concentrations of 10^{-4} - 1 μ g/mL.	[14]
Anti-cancer (Osteosarcoma cells)	In vitro (MG-63 cells)	Inhibition of VEGFR2 phosphorylation at 0.9871 µM.	[16][17]
Anti-inflammatory (Paw edema)	In vivo (rat model)	Intraperitoneal injection of 7-21 mg/kg inhibited carrageenan-induced paw edema.	[14]

Bicuculline

Bicuculline is a phthalide-isoquinoline compound that is well-known as a competitive antagonist of GABA_a receptors.[4][5][18]

Mechanism of Action:



- GABA_a Receptor Antagonism: Bicuculline competitively inhibits the binding of the inhibitory neurotransmitter GABA to GABA_a receptors.[5] This blockade of GABAergic inhibition leads to a disinhibition of neuronal activity, resulting in convulsions, which makes it a valuable tool in epilepsy research.[4] It has an IC₅₀ of approximately 2 μM on GABA_a receptors.[4]
- Other Actions: It can also block Ca²⁺-activated potassium channels.[4]

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of **Sibiricine** are not available in the reviewed literature. For researchers interested in the methodologies used to study the related alkaloids from Corydalis, the following provides a general overview of typical experimental designs.

General Protocol for In Vitro Anti-inflammatory Assay (LPS-induced cytokine production):

- Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured in appropriate media and conditions.
- Cell Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., Stylopine) for a specified duration (e.g., 24 hours).
- Induction of Inflammation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.
- Cytokine Measurement: After an incubation period (e.g., 12 hours), the supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using ELISA kits.
- Data Analysis: The inhibitory effect of the compound is calculated by comparing cytokine levels in treated versus untreated (control) cells.

General Protocol for In Vitro Anti-cancer Assay (MTT Assay for Cell Viability):

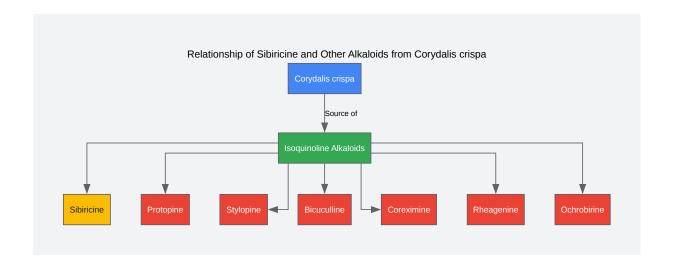
 Cell Seeding: Cancer cell lines (e.g., MG-63 osteosarcoma cells) are seeded in 96-well plates and allowed to adhere overnight.



- Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Stylopine) and incubated for a set period (e.g., 24-72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage relative to the untreated control, and IC₅₀ values are calculated.

Visualizations

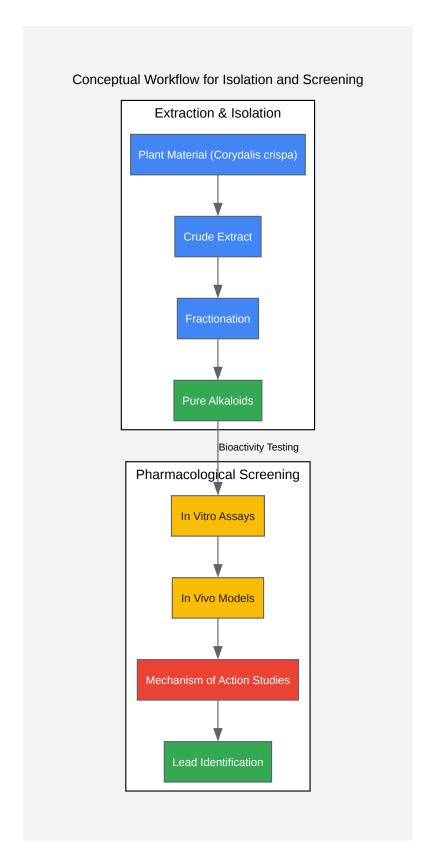
The following diagrams illustrate the relationships between **Sibiricine** and its co-isolated alkaloids, as well as a conceptual workflow for their isolation and screening.





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Caption: Origin and co-isolated alkaloids of Sibiricine.





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